molecular formula C12H8Cl2N2O B5575282 2,5-dichloro-N-(pyridin-3-yl)benzamide

2,5-dichloro-N-(pyridin-3-yl)benzamide

Cat. No.: B5575282
M. Wt: 267.11 g/mol
InChI Key: RGCLOQRSJMNSPX-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(pyridin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring and a pyridin-3-yl group attached to the amide nitrogen

Scientific Research Applications

2,5-Dichloro-N-(pyridin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, which can provide insights into its potential as a drug candidate.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such asFructose-1,6-bisphosphatase 1 and TYK2 , which play crucial roles in metabolic processes and immune response respectively.

Biochemical Pathways

Similar compounds have been shown to affect theIL-12 pathway , which is involved in immune response.

Pharmacokinetics

A similar compound, gdc-046, exhibits relatively high clearance when dosed intravenously and exhibits modest oral exposure . These properties could impact the bioavailability of the compound.

Safety and Hazards

The safety and hazards associated with a compound like “2,5-dichloro-N-3-pyridinylbenzamide” would depend on its specific physical and chemical properties. Some benzamides can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on a compound like “2,5-dichloro-N-3-pyridinylbenzamide” would depend on its potential applications. For example, if it exhibits biological activity, it could be further studied for potential medicinal uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(pyridin-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzoic acid and 3-aminopyridine.

    Amide Formation: The carboxylic acid group of 2,5-dichlorobenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The activated acid is then reacted with 3-aminopyridine to form the amide bond, yielding this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions, depending on the desired transformation.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF (dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(pyridin-3-yl)benzamide
  • 2,6-Dichloro-N-(pyridin-3-yl)benzamide
  • 2,5-Dichloro-N-(pyridin-4-yl)benzamide

Uniqueness

2,5-Dichloro-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the chlorine atoms and the pyridin-3-yl group. This unique structure can result in distinct chemical and biological properties compared to its analogs. For instance, the position of the chlorine atoms can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

2,5-dichloro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-8-3-4-11(14)10(6-8)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCLOQRSJMNSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644764
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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